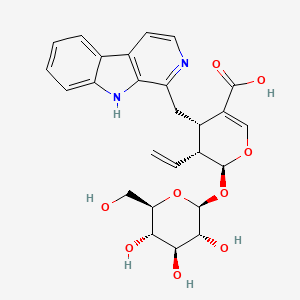
Lyalosidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lyalosidic acid can be extracted from plant sources using ethanol, hydroethanol, and water extracts . The extraction process involves preparing different stem and leaf extracts and fractions, followed by sequential liquid-liquid acid-base alkaloid separations . The synthetic routes for this compound typically involve the cyclization of secologanin and tryptamine moieties .
Industrial Production Methods
The process includes the use of solvents like ethanol and water, followed by purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Lyalosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its conversion to harman, a simple β-carboline alkaloid, through treatment with β-glucosidase in acetate buffer .
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products
The major products formed from these reactions include harman and other β-carboline derivatives .
Aplicaciones Científicas De Investigación
Lyalosidic acid has been studied for its potential antileishmanial and antiplasmodial activities . It has shown promise in inhibiting the growth of Leishmania species and Plasmodium falciparum, the parasite responsible for malaria . Additionally, this compound is being explored for its potential use in treating metabolic disorders like diabetes due to its ability to modulate oxidative stress and inflammation .
Mecanismo De Acción
The mechanism of action of lyalosidic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the aggregation of amyloidogenic peptides, reduce oxidative stress, and modulate inflammatory pathways . These actions contribute to its potential therapeutic effects in treating diseases like diabetes and leishmaniasis .
Comparación Con Compuestos Similares
Similar Compounds
Strictosidinic acid: Another monoterpene indole alkaloid with similar biological activities.
Ophiorine B: Known for its antileishmanial activity.
Uniqueness
Lyalosidic acid stands out due to its unique structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and form significant products like harman adds to its uniqueness .
Propiedades
Número CAS |
104821-27-4 |
|---|---|
Fórmula molecular |
C26H28N2O9 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
(2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C26H28N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-8,11-12,15,19,21-23,25-26,28-32H,1,9-10H2,(H,33,34)/t12-,15+,19-,21-,22+,23-,25+,26+/m1/s1 |
Clave InChI |
UZLBTLIRYSYTRG-PVAZCJMFSA-N |
SMILES isomérico |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
SMILES canónico |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


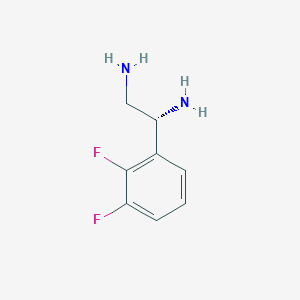
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
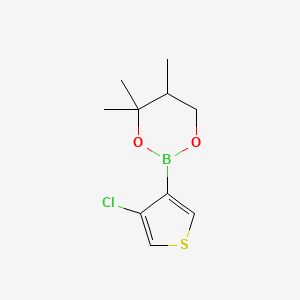
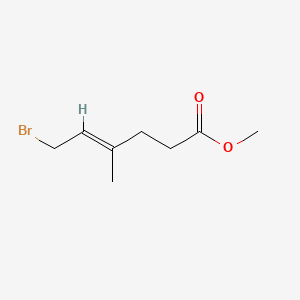
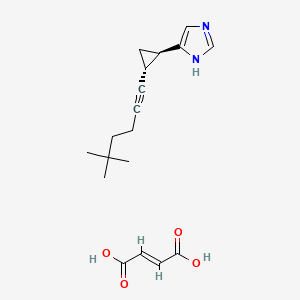
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
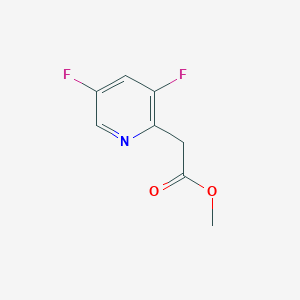
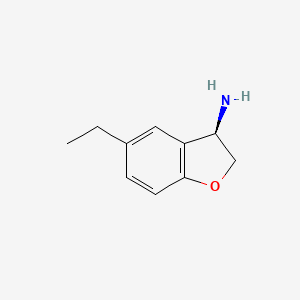
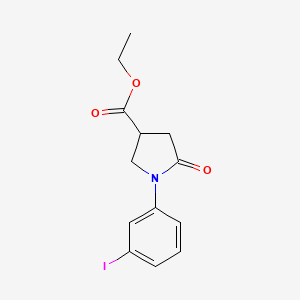

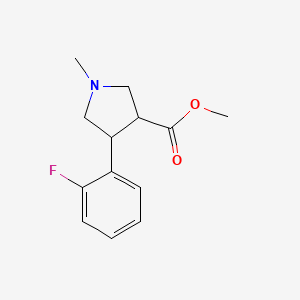
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
